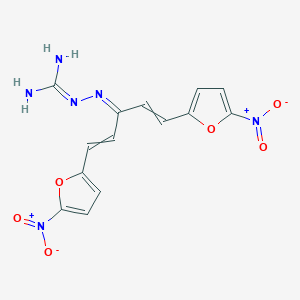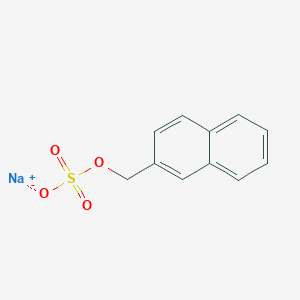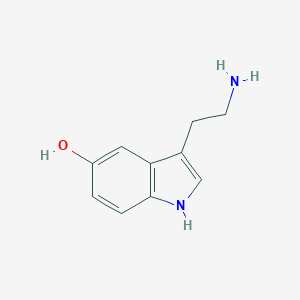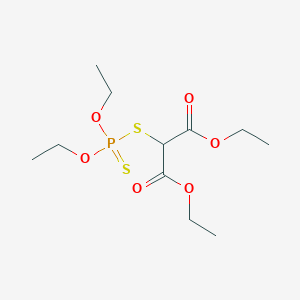
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as Eriodictyol and is found in various plants such as lemon, orange, and grapefruit. Eriodictyol has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of Eriodictyol involves the regulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Eriodictyol has been shown to inhibit the activation of these pathways, which can lead to the suppression of inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Eriodictyol has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Studies have also shown that Eriodictyol can regulate glucose metabolism and improve insulin sensitivity, which can be beneficial in the prevention and treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Eriodictyol in lab experiments is its potent anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various diseases. However, one of the limitations of using Eriodictyol is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Eriodictyol, such as the development of novel drug delivery systems to improve its solubility and bioavailability. Further studies are also required to investigate the potential therapeutic applications of Eriodictyol in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, studies are required to investigate the safety and toxicity of Eriodictyol in humans.
Méthodes De Synthèse
Eriodictyol can be synthesized using various methods such as the reaction of 2-hydroxyacetophenone with ethyl acetoacetate followed by the reaction with trifluoromethylbenzaldehyde. Another method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate followed by the reaction with 4-chloro-3-nitrobenzaldehyde and then the reduction of the nitro group to the amino group.
Applications De Recherche Scientifique
Eriodictyol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Studies have shown that Eriodictyol has potent anti-inflammatory and antioxidant properties that can help in the prevention and treatment of various diseases.
Propriétés
IUPAC Name |
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-2-10-8-12-14(9-13(10)22)24-17(18(19,20)21)15(16(12)23)11-6-4-3-5-7-11/h3-9,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRNHRFNUCHSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419949 |
Source


|
| Record name | 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
105258-37-5 |
Source


|
| Record name | 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)












